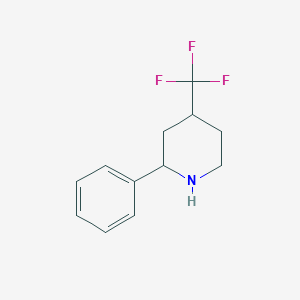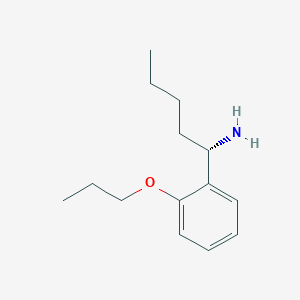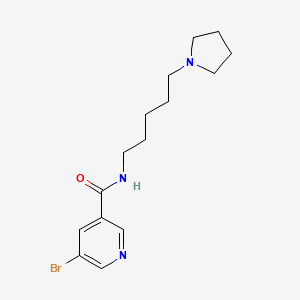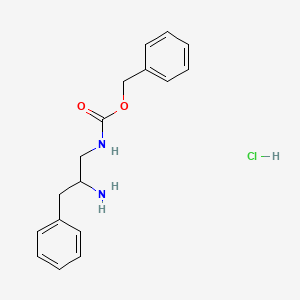
2-Phenyl-4-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-(trifluoromethyl)phenyltrifluoroborate with piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Phenyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
科学研究应用
2-Phenyl-4-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Phenyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
2-Phenyl-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)phenylpiperidine: This compound shares a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
4-(Trifluoromethyl)phenylpiperidine: This compound has the trifluoromethyl group attached to the phenyl ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
2-phenyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-7-16-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2 |
InChI 键 |
DCTXCAIXPITDGY-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CC1C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)




